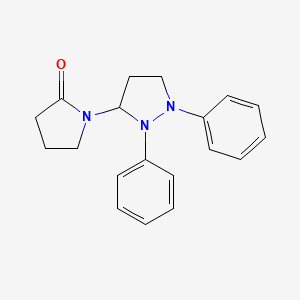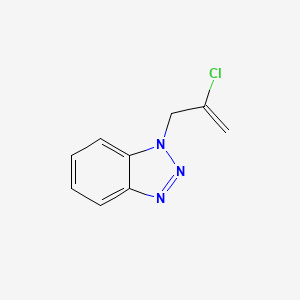
3-(2-Methylphenyl)-1,2-diphenylpyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylphenyl)-1,2-diphenylpyrrole is a heterocyclic aromatic compound characterized by a pyrrole ring substituted with two phenyl groups and one 2-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-(2-Methylphenyl)-1,2-diphenylpyrrole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1,2-diphenyl-1,2-diketone with 2-methylphenylhydrazine in the presence of a catalyst can yield the desired pyrrole compound. The reaction typically requires heating and may be carried out in solvents such as ethanol or toluene.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient cyclization and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Methylphenyl)-1,2-diphenylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Functionalized pyrrole compounds with various substituents on the phenyl rings.
Aplicaciones Científicas De Investigación
3-(2-Methylphenyl)-1,2-diphenylpyrrole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 3-(2-Methylphenyl)-1,2-diphenylpyrrole involves its interaction with specific molecular targets and pathways. For instance, its biological activities may be attributed to its ability to bind to enzymes or receptors, thereby modulating their functions. The compound’s structural features allow it to interact with various biomolecules, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
3-(2-Methylphenyl)-1,2-diphenylpyrrole can be compared with other similar compounds, such as:
1,2-Diphenyl-1H-pyrrole: Lacks the 2-methylphenyl group, which may result in different chemical and biological properties.
1,2,3-Triphenyl-1H-pyrrole: Contains an additional phenyl group, which can influence its reactivity and applications.
2-Methyl-1,2-diphenyl-1H-pyrrole: Similar structure but with the methyl group positioned differently, affecting its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
3-(2-methylphenyl)-1,2-diphenylpyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N/c1-18-10-8-9-15-21(18)22-16-17-24(20-13-6-3-7-14-20)23(22)19-11-4-2-5-12-19/h2-17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRHFHLCTLWSIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(N(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-Phenyl-2-[(4-{2-[2-(2-{4-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]-phenoxy}ethoxy)ethoxy]ethoxy}-](/img/structure/B7778778.png)









![5-(Benzyloxy)-3-[(benzyloxy)carbonyl]-3-hydroxy-5-oxopentanoic acid](/img/structure/B7778861.png)


